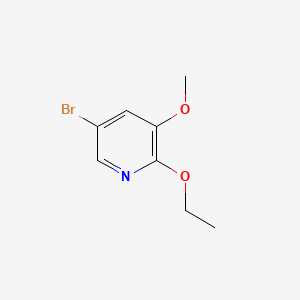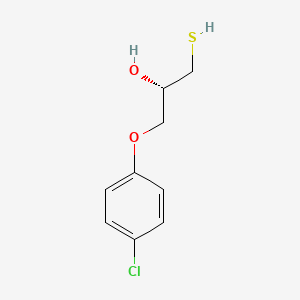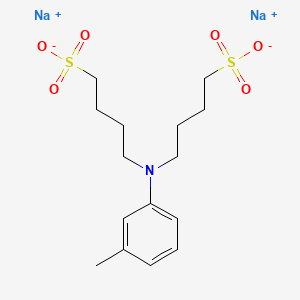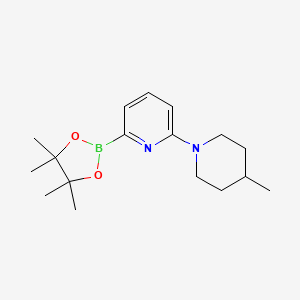![molecular formula C14H25NO6 B597540 Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-34-7](/img/structure/B597540.png)
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a chemical compound with the CAS Number: 1256633-34-7 . Its IUPAC name is methyl 4-[(tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino]butanoate . The compound has a molecular weight of 303.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Dipeptide Synthesis
This compound is a type of tert-butyloxycarbonyl-protected amino acid, which can be used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group protects the amino acid’s reactive side chain and N-terminus, allowing for more controlled reactions. This makes it an efficient reactant and reaction medium in organic synthesis .
Antibacterial Activities
Although not directly related to the compound , similar compounds have been screened for their antibacterial activities against various bacterial strains . It’s possible that “Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” could have similar applications.
Organic Synthesis
The compound can be used in organic synthesis due to its multiple reactive groups . The Boc group allows for the protection of these reactive groups, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Solvent Properties
“Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” is miscible in several solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it a potential solvent in various chemical reactions .
Synthesis of Other Compounds
This compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure and properties make it a valuable resource in the field of chemical synthesis .
Research and Development
“Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” is a relatively new compound and there is ongoing research into its properties and potential applications . It’s likely that new uses for this compound will be discovered as research progresses.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of amino acids and is often used in biochemical research
Mode of Action
As a derivative of amino acids, it may interact with various biological systems in the body. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .
Pharmacokinetics
The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
As a biochemical reagent, it’s likely used in research settings to study various biological processes .
Action Environment
The action of Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGNAYZRFOZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122377 |
Source


|
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate | |
CAS RN |
1256633-34-7 |
Source


|
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)







